molecular formula C20H24N2O2 B2763202 1-Benzhydryl-3-(3-hydroxycyclohexyl)urea CAS No. 1396746-31-8

1-Benzhydryl-3-(3-hydroxycyclohexyl)urea

Cat. No. B2763202
CAS RN: 1396746-31-8
M. Wt: 324.424
InChI Key: VPOKQOBRFGQLIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

These interesting urea derivatives were obtained by the reaction of substituted benzils with substituted phenylureas under microwave irradiation . This new reaction proved to be an easy access to substituted 1-benzhydryl-3-phenyl-ureas .

Scientific Research Applications

  • Environmental Science Applications :

    • Sirés et al. (2007) investigated the Electro-Fenton degradation of antimicrobials triclosan and triclocarban, identifying the role of hydroxyl radicals in the degradation process. This research is relevant because triclocarban is a urea-based compound, like 1-Benzhydryl-3-(3-hydroxycyclohexyl)urea, and the study provides insights into the environmental fate of such compounds (Sirés et al., 2007).
  • Medical Research Applications :

    • Cantello et al. (1994) synthesized a series of [(ureidoethoxy)benzyl]-2,4-thiazolidinediones, demonstrating their antihyperglycemic potency. This is relevant for understanding the medical applications of urea derivatives (Cantello et al., 1994).
  • Chemistry and Molecular Interaction Studies :

    • Ajloo et al. (2015) investigated the interaction of new tetradentate Schiff bases containing N2O2 donor atoms, including urea derivatives, with DNA. This research highlights the potential applications of urea derivatives in biochemistry and molecular interactions (Ajloo et al., 2015).
  • Industrial and Biochemical Applications :

    • Jiang et al. (2008) explored the solvent-free synthesis of substituted ureas from CO2 and amines, showcasing the potential industrial and environmental applications of urea synthesis (Jiang et al., 2008).
  • Pharmaceutical Development :

    • Hwang et al. (2007) developed a series of N,N'-disubstituted ureas as soluble epoxide hydrolase inhibitors, demonstrating the pharmaceutical potential of urea derivatives (Hwang et al., 2007).

properties

IUPAC Name

1-benzhydryl-3-(3-hydroxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-18-13-7-12-17(14-18)21-20(24)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17-19,23H,7,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOKQOBRFGQLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(3-hydroxycyclohexyl)urea

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